Scientific Field: Pharmaceutical Chemistry
Summary of the Application: p-Toluenesulfonates are used in the manufacturing process of active pharmaceutical ingredients (APIs) as a counterion to salt formation . They may be formed when the acid reacts with methanol, ethanol, or propanol used in the reaction pathway . These compounds are carcinogenic and need to be accurately monitored and quantified both during the process and in the final control of the drug substance .Methods of Application: High performance liquid chromatography with UV detection (HPLC-UV) is the preferred analytical method for quantitation of impurities in drug substance.
Results or Outcomes: The study presented an HPLC-UV method for the quantitation of four p-toluenesulfonates.
Scientific Field: Material Science and Optics
Summary of the Application: Hexaaqua-Cobalt (II) bis (p-Toluene sulfonate) (PTCO), a semi-organic nonlinear optical single crystal, was grown by slow evaporation technique at ambient temperature.
Methods of Application: Single-crystal X-ray diffraction analysis was used to determine the crystal system of PTCO. The UV–Vis–NIR studies and photoluminescence analysis were used to corroborate the suitability of PTCO in various optical and NLO applications.
Results or Outcomes: The study showed that PTCO exhibits semiconducting behavior during resistivity measurement while heating. The self-defocusing and reverse saturable absorption of PTCO were studied by Z Scan analysis.
Scientific Field: Material Science and Printing Technology
Summary of the Application: Non-phenolic direct thermal recording media have a thermally responsive layer containing a leuco dye and a plurality of non-phenolic developers including 1,3-diphenyl urea (DPU) and urea urethane (UU).
Methods of Application: The unique non-phenolic chemistry allows the product’s thermally responsive layer to have an ultra-low coat weight, less than 1.48 g/m2.
Results or Outcomes: The invention relates to sheet-like recording materials adapted to be recorded on or printed on by conventional direct thermal recording techniques.
Scientific Field: Analytical Chemistry
Summary of the Application: p-Toluenesulfonates are genotoxic impurities in active pharmaceutical ingredients (APIs) and need to be accurately monitored and quantified both during the process and in the final control of the drug substance . The United States Food and Drug Administration (U.S. FDA) as well as the European Medicines Agency (EMA) have established a threshold of toxicological concern (TTC) of 1.5 μg/day for genotoxic impurities for long-term treatments with a drug product .Results or Outcomes: An HPLC-UV method for the quantitation of four p-toluenesulfonates is presented.
The key features of the molecule include:
The synthesis of 3-(3-Tosylureido)phenyl p-toluenesulfonate typically involves the following steps:
3-(3-Tosylureido)phenyl p-toluenesulfonate finds applications primarily in organic synthesis as a reagent. Its roles include:
Several compounds share structural similarities with 3-(3-Tosylureido)phenyl p-toluenesulfonate, each possessing unique properties and applications:
Compound Name | Structure/Functional Groups | Unique Features |
---|---|---|
p-Toluenesulfonic Acid | Sulfonic acid group | Strong organic acid used widely in organic synthesis |
Tosyl Chloride | Chloride derivative of tosyl group | Commonly used as an electrophile in organic reactions |
Benzene Sulfonamide | Sulfonamide structure | Known for its pharmaceutical applications |
4-Methylbenzenesulfonic Acid | Methyl-substituted sulfonic acid | Used similarly to p-toluenesulfonic acid |
The uniqueness of 3-(3-Tosylureido)phenyl p-toluenesulfonate lies in its dual functionality as both a sulfonate ester and an urea derivative, allowing for diverse reactivity that is not present in simpler sulfonates or sulfonamides.
Environmental Hazard